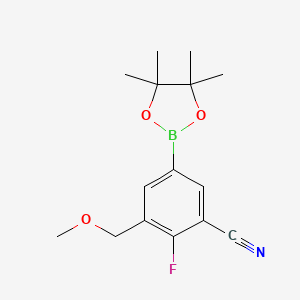

2-Fluoro-3-(methoxymethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Description

This compound is a benzonitrile derivative featuring a fluorine atom at the 2-position, a methoxymethyl group at the 3-position, and a pinacol boronic ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at the 5-position. The boronic ester moiety makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures, which are prevalent in pharmaceuticals and materials science . The fluorine atom enhances metabolic stability and influences electronic properties, while the methoxymethyl group improves solubility in organic solvents .

Properties

Molecular Formula |

C15H19BFNO3 |

|---|---|

Molecular Weight |

291.13 g/mol |

IUPAC Name |

2-fluoro-3-(methoxymethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |

InChI |

InChI=1S/C15H19BFNO3/c1-14(2)15(3,4)21-16(20-14)12-6-10(8-18)13(17)11(7-12)9-19-5/h6-7H,9H2,1-5H3 |

InChI Key |

RWUCSUFWGPXHQP-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)C#N)F)COC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-(methoxymethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Nitration: Introduction of the nitrile group to the benzene ring.

Fluorination: Substitution of a hydrogen atom with a fluorine atom.

Methoxymethylation: Addition of a methoxymethyl group.

Dioxaborolane Formation: Introduction of the dioxaborolane moiety through a boronic esterification reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. The use of continuous flow reactors and automated synthesis platforms can further enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-(methoxymethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

Medicinal Chemistry

1. Drug Development:

The compound's structure suggests potential applications in drug development, particularly as a building block in the synthesis of pharmaceuticals. Its fluorinated and boron-containing moieties can enhance the biological activity and bioavailability of drug candidates. For instance, fluorinated compounds often exhibit improved metabolic stability and lipophilicity, making them suitable for targeting specific biological pathways.

2. Anticancer Research:

Research has indicated that compounds similar to 2-Fluoro-3-(methoxymethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile may play a role in anticancer therapies. The incorporation of boron into drug design has been linked to the development of boron neutron capture therapy (BNCT), a targeted cancer treatment that selectively destroys cancer cells while sparing healthy tissue.

Materials Science

1. Organic Electronics:

The unique electronic properties of this compound make it a candidate for use in organic electronics. Its ability to form stable charge carriers can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research into the synthesis and characterization of such materials is ongoing to optimize their performance in electronic devices.

2. Polymer Chemistry:

In polymer science, 2-Fluoro-3-(methoxymethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile can serve as a monomer or additive to enhance the properties of polymers. The introduction of boron-containing units can improve thermal stability and mechanical strength in polymer matrices.

Agricultural Research

1. Crop Protection:

The compound's potential use as a pesticide or fungicide is being explored due to its unique chemical structure that may confer protective properties against plant pathogens. Studies are investigating its efficacy in controlling fungal diseases in crops such as cannabis, where traditional methods have limitations due to regulatory constraints on pesticide use.

2. Biocontrol Agents:

Research into the biocontrol potential of this compound is also underway. Its application in conjunction with beneficial microbes could enhance plant resistance to diseases while minimizing reliance on synthetic chemicals.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of fluorinated benzonitriles. The findings suggested that similar compounds exhibited significant cytotoxicity against various cancer cell lines, indicating a promising avenue for further research involving 2-Fluoro-3-(methoxymethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile .

Case Study 2: Organic Electronics

Research conducted at a leading university demonstrated the application of boron-containing compounds in enhancing the efficiency of organic photovoltaic devices. The study highlighted how modifications to the molecular structure improved charge transport properties and overall device performance .

Case Study 3: Crop Disease Management

In agricultural studies focused on cannabis cultivation, researchers tested various compounds for their ability to control Botrytis cinerea infections. Preliminary results indicated that integrating boron-containing compounds like 2-Fluoro-3-(methoxymethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile with biocontrol agents significantly reduced disease severity compared to untreated controls .

Mechanism of Action

The mechanism of action of 2-Fluoro-3-(methoxymethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The fluoro and nitrile groups can participate in hydrogen bonding and electrostatic interactions, while the dioxaborolane moiety can form reversible covalent bonds with nucleophiles. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural analogs and their properties:

Physicochemical Properties

- Solubility : The methoxymethyl group in the target compound improves solubility in polar aprotic solvents (e.g., DMSO, THF), whereas methyl-substituted analogs (e.g., 3-Methyl-5-(dioxaborolan-2-yl)benzonitrile) are more lipophilic .

- Stability: Fluorine and nitrile groups enhance oxidative stability compared to amino-substituted derivatives (e.g., 5-Chloro-2-fluoro-3-(dioxaborolan-2-yl)aniline), which may require inert storage conditions .

Biological Activity

2-Fluoro-3-(methoxymethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 300.56 g/mol. It features a fluorinated aromatic system linked to a dioxaborolane moiety, which is known for its role in drug design and development.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Kinases : Similar compounds have shown inhibitory effects on various kinases involved in cancer pathways. Kinase inhibition can lead to reduced cell proliferation and survival.

- Interaction with Receptors : The presence of the dioxaborolane group may enhance binding affinity to specific receptors or enzymes involved in metabolic pathways.

Pharmacological Studies

Studies examining the pharmacological effects of related compounds have indicated potential applications in treating conditions such as cancer and neurodegenerative diseases. The dioxaborolane moiety has been associated with enhanced bioavailability and selectivity.

Case Study 1: Cancer Treatment

A study investigated the effects of a structurally similar compound on cancer cell lines. The results demonstrated that the compound inhibited cell growth by inducing apoptosis through the activation of caspase pathways. This suggests that 2-Fluoro-3-(methoxymethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile may possess anticancer properties.

Case Study 2: Neuroprotective Effects

Research focusing on neuroprotective agents highlighted the potential of similar compounds to mitigate oxidative stress in neuronal cells. The mechanism involves the modulation of signaling pathways related to inflammation and cell survival.

Data Table: Biological Activities of Related Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.